4-氧代-1,4-二氢吡啶-2,6-二羧酸水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

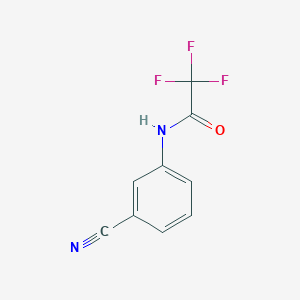

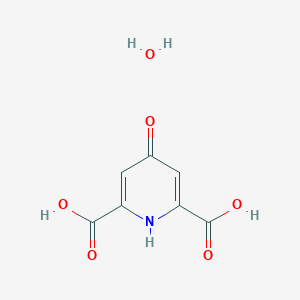

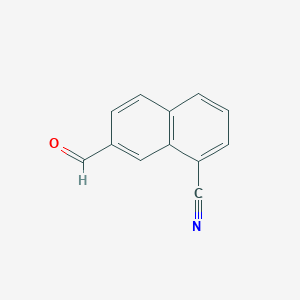

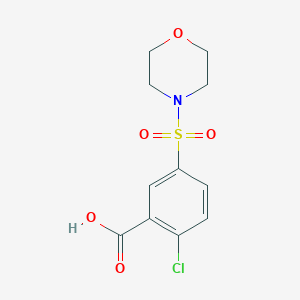

Chelidamic acid, also known as 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, is a dicarboxylate with a pyridine skeleton . It effectively coordinates with many metal ions . Chelidamate complexes have wide applications in many fields, including biochemistry and medical chemistry .

Synthesis Analysis

The synthesis of Chelidamic acid has been studied using potentiometry and calorimetry . There are three successive protonation steps. The protonation constants of each step (log 10K) are calculated as 10.74±0.01, 3.22±0.02, and 1.63±0.03 . The first two protonation steps are exothermic, while the last step is endothermic .Molecular Structure Analysis

The three protonation states (HL2−, H2L− and H3L) were analyzed using the 1H NMR spectra and crystal structure . The results confirm that the order of successive protonation sites is the pyridine-N (HL2−), pyridinol-OH (H2L−), and carboxylate oxygen atom (H3L) .Chemical Reactions Analysis

All the protonation steps are mainly driven by entropy . The protonation property of a drug molecule is essential in physiochemistry and biology . Protonation constants are critical for ampholyte compounds to predict the isoelectric point, or pH at which a drug molecule has the lowest aqueous solubility and highest lipophilicity .Physical And Chemical Properties Analysis

The physical and chemical properties of Chelidamic acid include a melting point of 267 °C . The protonation constants of each step (log 10K) are calculated as 10.74±0.01, 3.22±0.02, and 1.63±0.03 .科学研究应用

Application in Biochemistry and Medical Chemistry

Chelidamic acid, a dicarboxylate with a pyridine skeleton, effectively coordinates with many metal ions . This property has wide applications in biochemistry and medical chemistry .

Method of Application

The method of application involves the formation of complexes with metal ions . The specifics of the experimental procedures would depend on the particular metal ion and the desired application.

Results or Outcomes

The results of these applications are varied and depend on the specific use case. For example, Gallium (III) complexes with chelidamic acid were tested to demonstrate cytotoxicity effect and anti-proliferative activity on human breast cancer cells .

Application in Diabetes Treatment

Chelidamic acid has been used in the treatment of diabetes .

Method of Application

The method of application involves oral administration of vanadium (V) complexes with chelidamic acid .

Results or Outcomes

The administration of these complexes effectively lowered both the hyperglycemia and hyperlipidemia of diabetes .

Application in High-Performance Chelation Ion Chromatography

Chelidamic acid hydrate has been used in eluent solution as a complexing additive in high-performance chelation ion chromatography (HPCIC) for speciation of iron .

Method of Application

The method of application involves using chelidamic acid hydrate in the eluent solution in HPCIC .

Results or Outcomes

The outcomes of this application would be the successful speciation of iron in the given sample .

Application in Thermodynamic Analysis

Chelidamic acid has been used in thermodynamic analysis .

Method of Application

The method of application involves the use of potentiometry and calorimetry in a 0.1 mol·L −1 NaClO4 solution at 298 K under standard pressure .

Results or Outcomes

The results of this application include the determination of three successive protonation steps. The protonation constants of each step (log10K) are calculated as 10.74 ± 0.01, 3.22 ± 0.02, and 1.63 ± 0.03 .

Application in Inhibitor of Glutamate Decarboxylase

Chelidamic acid has been proven to be the most potent inhibitor of glutamate decarboxylase .

Method of Application

The method of application involves the use of chelidamic acid as an inhibitor in biochemical processes .

Results or Outcomes

The outcomes of this application would be the successful inhibition of glutamate decarboxylase .

Application in Polyoxometalate (POM)-based Lanthanoid Hybrid Compounds

Chelidamic acid hydrate has been used as an organic ligand for the polyoxometalate (POM)-based lanthanoid hybrid compounds .

Method of Application

The method of application involves using chelidamic acid hydrate as an organic ligand in the synthesis of POM-based lanthanoid hybrid compounds .

Results or Outcomes

The outcomes of this application would be the successful synthesis of POM-based lanthanoid hybrid compounds .

Application in Pharmaceutical Research

1,4-Dihydropyridine, which includes chelidamic acid, has a wide range of therapeutic applications .

Method of Application

The method of application would depend on the specific therapeutic use. For example, it could be used as a calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .

Results or Outcomes

The outcomes of these applications would be the successful treatment or management of the specific condition .

Application in Electrocarboxylation

Chelidamic acid is used in the synthesis of novel acid derivatives through an efficient electrocarboxylation method .

Method of Application

The method of application involves the use of electrocarboxylation to synthesize novel acid derivatives .

Results or Outcomes

The outcomes of this application would be the successful synthesis of novel acid derivatives .

Application as Inhibitor of Various Biochemical Processes

Chelidamic acid has been used as an inhibitor of various biochemical processes .

Method of Application

The method of application involves the use of chelidamic acid as an inhibitor in biochemical processes .

Results or Outcomes

The outcomes of this application would be the successful inhibition of the specific biochemical process .

未来方向

The future directions of research on Chelidamic acid could involve further exploration of its coordination with various metal ions and its potential applications in biochemistry and medical chemistry . Additionally, more studies could be conducted to understand its protonation steps and their implications in physiochemistry and biology .

属性

IUPAC Name |

4-oxo-1H-pyridine-2,6-dicarboxylic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5.H2O/c9-3-1-4(6(10)11)8-5(2-3)7(12)13;/h1-2H,(H,8,9)(H,10,11)(H,12,13);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGPHFVJWBKEDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=O)C(=O)O)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60486644 |

Source

|

| Record name | 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate | |

CAS RN |

199926-39-1 |

Source

|

| Record name | 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B185813.png)

![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B185822.png)

![Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B185826.png)

![1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene](/img/structure/B185832.png)